Cys(Npys)-(Arg)9

Cell-Penetrating Peptides Drug Delivery Cellular Uptake

Unmodified R9 and TAT peptides yield poor conjugation specificity and low cellular uptake. Cys(Npys)-(Arg)9 addresses this with an Npys-activated cysteine that enables stoichiometric, site-directed disulfide conjugation to thiol-containing cargoes, followed by traceless release in the reducing cytoplasm. The D-arginine backbone confers complete protease resistance and >100-fold higher uptake versus TAT (47-57). Proven for siRNA delivery, TALEN protein transduction, and antibody-drug conjugation. • Npys-activated thiol for single-step, unsymmetrical disulfide conjugation without crosslinkers • D-Arg9 backbone resists serum proteases; uptake >100× TAT • Reductive release preserves native cargo function (siRNA, proteins, antibodies) • Available from mg to gram scale with batch-specific CoA

Molecular Formula C62H118N40O12S2
Molecular Weight 1680.0 g/mol
Cat. No. B15139216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCys(Npys)-(Arg)9
Molecular FormulaC62H118N40O12S2
Molecular Weight1680.0 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)SSCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)N)[N+](=O)[O-]
InChIInChI=1S/C62H118N40O12S2/c63-32(31-115-116-53-42(102(113)114)20-10-21-83-53)44(104)94-34(12-2-23-85-55(67)68)46(106)96-36(14-4-25-87-57(71)72)48(108)98-38(16-6-27-89-59(75)76)50(110)100-40(18-8-29-91-61(79)80)52(112)101-41(19-9-30-92-62(81)82)51(111)99-39(17-7-28-90-60(77)78)49(109)97-37(15-5-26-88-58(73)74)47(107)95-35(13-3-24-86-56(69)70)45(105)93-33(43(64)103)11-1-22-84-54(65)66/h10,20-21,32-41H,1-9,11-19,22-31,63H2,(H2,64,103)(H,93,105)(H,94,104)(H,95,107)(H,96,106)(H,97,109)(H,98,108)(H,99,111)(H,100,110)(H,101,112)(H4,65,66,84)(H4,67,68,85)(H4,69,70,86)(H4,71,72,87)(H4,73,74,88)(H4,75,76,89)(H4,77,78,90)(H4,79,80,91)(H4,81,82,92)/t32-,33-,34-,35-,36-,37-,38-,39-,40-,41-/m0/s1
InChIKeyIJZUWTDQAPPMMA-CJSHHNLHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cys(Npys)-(Arg)9: D‑Arginine Cell‑Penetrating Peptide with Npys‑Activated Cysteine for Site‑Specific Conjugation


Cys(Npys)-(Arg)9 (CAS 1417221-06-7) is a synthetic cell-penetrating peptide (CPP) composed of nine consecutive D‑arginine residues and an N‑terminal cysteine protected/activated by a 3‑nitro-2‑pyridinesulfenyl (Npys) group . It belongs to the arginine‑rich CPP class and is specifically designed for single‑step, site‑directed conjugation to thiol‑containing cargoes via unsymmetrical disulfide bond formation [1]. The D‑arginine backbone confers protease resistance and enhances cellular uptake relative to L‑arginine oligomers [2], while the Npys moiety enables traceless, reversible linkage that releases the native cargo upon exposure to the intracellular reducing environment .

Why Generic R9, TAT, or L‑Arginine CPPs Cannot Substitute for Cys(Npys)-(Arg)9


Generic substitution with unmodified R9, L‑arginine oligomers, or alternative CPPs such as TAT (47‑57) introduces distinct and quantifiable performance deficits. Unmodified R9 lacks the Npys‑activated cysteine, precluding site‑specific, stoichiometric conjugation and necessitating less controllable chemical crosslinking methods that may compromise cargo function [1]. L‑arginine CPPs are rapidly degraded by serum and intracellular proteases, whereas D‑arginine CPPs remain completely intact under identical conditions [2]. TAT (47‑57) exhibits approximately 20‑fold lower cellular uptake efficiency than R9, and >100‑fold lower efficiency than D‑arginine oligomers [3]. Moreover, alternative protecting groups such as acetamidomethyl (Acm) do not provide the same spontaneous, selective reactivity toward free thiols that Npys offers, resulting in lower conjugation yields and heterogeneity .

Cys(Npys)-(Arg)9 Comparative Performance: Quantitative Evidence for Scientific Selection


D‑Arginine vs. L‑Arginine: 100‑Fold Enhancement in Cellular Uptake Efficiency

Cys(Npys)-(Arg)9 contains a D‑arginine nonamer backbone. Comparative Michaelis‑Menten kinetic analysis in Jurkat cells demonstrates that a D‑arginine oligomer (r9) exhibits >100‑fold higher cellular uptake efficiency than the L‑arginine oligomer (R9) [1]. This class‑level inference is directly applicable to Cys(Npys)-(Arg)9, as the N‑terminal Npys modification does not abrogate the intrinsic translocation properties of the polyarginine sequence.

Cell-Penetrating Peptides Drug Delivery Cellular Uptake

Protease Stability: D‑Arginine CPPs Remain Completely Intact in Serum and Cells

The D‑arginine backbone of Cys(Npys)-(Arg)9 confers complete resistance to proteolytic degradation. In a controlled study using matrix‑assisted laser desorption ionization time‑of‑flight (MALDI‑TOF) mass spectrometry, D‑configuration CPP‑morpholino oligomer conjugates remained 100% intact after incubation in human serum and in HeLa cells, whereas L‑configuration CPPs underwent significant degradation under the same conditions [1].

Peptide Stability Protease Resistance In Vivo Delivery

Npys‑Mediated Conjugation: Selective Disulfide Formation Without Crosslinking Side Reactions

Cys(Npys)-(Arg)9 enables stoichiometric, site‑directed conjugation to any thiol‑containing cargo. The Npys group on the cysteine residue reacts selectively with free thiols to form an unsymmetrical disulfide bond, releasing the 3‑nitro‑2‑pyridinesulfenyl moiety as a leaving group [1]. This chemistry proceeds at room temperature in aqueous buffer (pH 6.5–7.5) within 1 hour, achieving conjugation efficiencies >90% as determined by HPLC monitoring of product formation . In contrast, alternative activation methods (e.g., maleimide) require pH adjustments that may denature protein cargoes, while unprotected thiols can lead to uncontrolled oxidation and dimerization.

Bioconjugation Disulfide Chemistry Site-Specific Labeling

Reductive Release: Intracellular Payload Liberation in Reducing Environments

The disulfide linkage formed between Cys(Npys)-(Arg)9 and its cargo is specifically cleaved in the reducing environment of the cellular cytoplasm (approximately 2–10 mM glutathione). In vitro cleavage assays demonstrate that 10 mM dithiothreitol (DTT) restores TALEN nuclease activity after R9‑CPP conjugation, confirming that the R9 peptide must be removed for cargo function [1]. This reversible conjugation strategy has been exploited to achieve siRNA‑mediated gene silencing, where the disulfide bond is reduced after endosomal escape, releasing functional siRNA into the cytoplasm .

siRNA Delivery Gene Silencing Intracellular Trafficking

Cytotoxicity Threshold: Defined Concentration Limit for Cell‑Based Assays

Procurement of Cys(Npys)-(Arg)9 for cell‑based studies requires knowledge of its toxicity profile. The compound has been reported to exhibit cytotoxicity for microspore cells at amounts exceeding 1 nmol . This quantitative threshold provides a clear upper limit for experimental design, enabling researchers to select doses that maximize uptake while maintaining cell viability.

Cytotoxicity Cell Viability In Vitro Toxicology

Optimal Use Cases for Cys(Npys)-(Arg)9 Based on Verified Performance Data


siRNA and Antisense Oligonucleotide Delivery Requiring Intracellular Release

Cys(Npys)-(Arg)9 is ideally suited for delivery of siRNA and antisense oligonucleotides due to its reductive release mechanism. The peptide is conjugated to thiol‑modified siRNA, and upon cellular internalization, the disulfide bond is cleaved in the reducing cytoplasmic environment, liberating the siRNA to engage the RNA‑induced silencing complex (RISC) . Studies have demonstrated effective delivery of leukemic‑specific siRNA and anti‑HIV siRNA using this approach , confirming that the conjugation strategy does not interfere with gene silencing activity .

Protein Transduction for Genome Editing and Functional Studies

For intracellular delivery of large, functional proteins such as transcription activator‑like effector nucleases (TALENs), Cys(Npys)-(Arg)9 provides a reversible conjugation handle. Conjugation at a 30:1 peptide‑to‑protein ratio enables efficient cellular uptake, and subsequent treatment with 10 mM DTT restores full nuclease activity, demonstrating that the CPP can be cleanly removed after delivery . This approach is applicable to other proteins where permanent modification would impair function.

Antibody‑Mediated Targeted Delivery to Specific Cell Populations

Cys(Npys)-(Arg)9 can be conjugated to antibodies or antibody fragments to confer cell‑penetrating properties while preserving antigen‑binding specificity. For example, conjugation to a single‑chain antibody targeting CD7 on T‑cells enabled targeted delivery of siRNA to leukemic cells . This modular approach allows researchers to combine the high‑avidity targeting of antibodies with the efficient intracellular delivery of polyarginine CPPs, overcoming the endosomal entrapment that limits many antibody‑drug conjugates.

Small Molecule Drug Conjugation for Enhanced Tumor Penetration

The cationic polyarginine sequence of Cys(Npys)-(Arg)9 enhances penetration into tumor spheroids and solid tumor tissue. Conjugation of doxorubicin to the peptide via the Npys‑activated cysteine has been shown to increase tumor cell uptake and reduce cardiotoxicity relative to free doxorubicin . The D‑arginine backbone ensures that the peptide remains intact during circulation, while the disulfide linkage permits drug release within the tumor microenvironment, which is typically more reducing than normal tissue.

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